L-Alanyl-L-methionine
Overview
Description
Synthesis Analysis
The synthesis of L-Alanyl-L-methionine can be achieved through standard peptide synthesis methods. For example, the use of solid-phase peptide synthesis (SPPS) allows for the controlled and efficient formation of this dipeptide. Additionally, enzymatic synthesis using proteases or ligases offers a biocompatible route, ensuring the preservation of the peptide’s bioactivity.
Molecular Structure Analysis
L-Alanyl-L-methionine's structure is characterized by a peptide bond linking the carboxyl group of L-methionine to the amino group of L-alanine. This configuration imparts certain physical and chemical properties unique to dipeptides, including solubility in water and the ability to participate in hydrogen bonding. The presence of the methionine residue also introduces a sulfur atom, affecting the compound's overall reactivity and interaction with other molecules.
Chemical Reactions and Properties
L-Alanyl-L-methionine participates in typical peptide reactions, such as hydrolysis, which can be catalyzed by peptidases or occur under acidic or alkaline conditions. The sulfur-containing side chain of methionine may undergo oxidation, influencing the dipeptide’s stability and reactivity. Methionine can also participate in transmethylation reactions due to its role as a methionine donor in biological systems.
Physical Properties Analysis
The physical properties of L-Alanyl-L-methionine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. Dipeptides generally have higher solubility in water compared to their constituent amino acids, owing to their polar nature and the ability to form hydrogen bonds with water molecules.
Chemical Properties Analysis
Chemically, L-Alanyl-L-methionine exhibits properties typical of peptides and sulfur-containing amino acids. Its reactivity can include interactions with nucleophiles, participation in redox reactions involving the methionine sulfur atom, and susceptibility to enzymatic breakdown. The dipeptide nature also affects its biological activity, influencing aspects like absorption, metabolism, and bioavailability.
- Görbitz, C. (2003). L-methionyl-L-alanine: a dipeptide with hexagonal symmetry and Z' = 7.
- Rathinasabapathi, B., Fouad, W. M., & Sigua, C. (2001). β-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves.
Scientific Research Applications
Molecular and Therapeutic Effects : L-Alanyl-L-methionine is structurally similar to S-Adenosyl-L-methionine (SAMe), a metabolite present in all living cells. SAMe is crucial for cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. Studies have focused on its biochemical and molecular roles, with clinical applications in depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Antibiotic Transport and Inhibition : The tripeptide antibiotics related to L-Alanyl-L-methionine, such as L-phosphinothricyl-alanyl-alanine, have been studied for their transport mechanisms in bacteria. These studies contribute to understanding how such antibiotics are transported into bacterial cells, offering insights into developing new antibacterial strategies (Diddens et al., 1976).
Structural Analysis in Crystals : Research on L-Alanyl-L-methionine hemihydrate has revealed the formation of hydrophobic columns within a hydrogen-bond network, involving water molecule polymers. This contributes to our understanding of molecular structures and interactions in crystalline states (Görbitz, 2003).
Protein Interaction Studies : L-Methionine, a component of L-Alanyl-L-methionine, has been studied for its interaction with proteins like α-Chymotrypsin. This research helps in understanding the structural and functional changes in proteins in the presence of certain amino acids, which is significant for basic sciences and drug development (Asgharzadeh et al., 2019).
Nutritional and Biochemical Aspects in Poultry : The study of methionine isomers and analogues in broilers sheds light on their effects on growth performance, nutrient absorption, and biochemical parameters. This is crucial for optimizing poultry nutrition and understanding amino acid metabolism in animals (Zhang et al., 2017).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHURBQASBLAPO-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932428 | |
Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Alanyl-L-methionine | |
CAS RN |
14486-05-6 | |
Record name | L-Alanyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14486-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanyl-L-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-alanyl-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alanylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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